molecular formula C10H14N2O B562391 N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide CAS No. 1329502-88-6

N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide

Cat. No.: B562391
CAS No.: 1329502-88-6
M. Wt: 186.284
InChI Key: GPEOAEVZTOQXLG-YEBVBAJPSA-N
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Description

N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide: is a deuterated form of N-(4-Hydroxyphenyl)piperazine, which is a derivative of piperazine. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable in various analytical and biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide typically involves the deuteration of N-(4-Hydroxyphenyl)piperazine. This process includes the introduction of deuterium atoms into the molecular structure. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps of purification, such as recrystallization and chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of biochemical reactions, providing insights into reaction mechanisms and pathways. The compound may interact with enzymes, receptors, or other proteins, affecting their activity and function.

Comparison with Similar Compounds

    N-(4-Hydroxyphenyl)piperazine: The non-deuterated form of the compound.

    N-(4-Methoxyphenyl)piperazine: A derivative with a methoxy group instead of a hydroxy group.

    N-(4-Aminophenyl)piperazine: A derivative with an amino group instead of a hydroxy group.

Uniqueness: N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide is unique due to its stable isotope labeling with deuterium. This labeling provides distinct advantages in analytical and biochemical studies, such as improved sensitivity and specificity in mass spectrometry and NMR spectroscopy.

Properties

CAS No.

1329502-88-6

Molecular Formula

C10H14N2O

Molecular Weight

186.284

IUPAC Name

4-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)phenol

InChI

InChI=1S/C10H14N2O/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2/i5D2,6D2,7D2,8D2

InChI Key

GPEOAEVZTOQXLG-YEBVBAJPSA-N

SMILES

C1CN(CCN1)C2=CC=C(C=C2)O

Synonyms

4-(1-Piperazinyl)phenol-d8 Hydrochloride; 

Origin of Product

United States

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